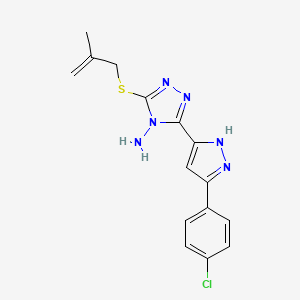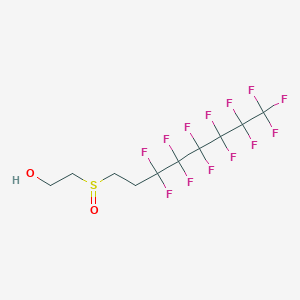![molecular formula C17H20N2Si B12624923 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 920984-38-9](/img/structure/B12624923.png)
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a silicon-containing organic compound It is characterized by the presence of a silyl group attached to a pyrazole ring, which is further substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-(Dimethyl(phenyl)silyl)propyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form corresponding hydrosilanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl groups contribute to the compound’s stability and potential binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Another silicon-containing compound with similar structural features.
3-Dimethyl(phenyl)silyl glutaric anhydride: Used in stereocontrolled synthesis.
3-Trimethylsilylpropynal: Involved in the synthesis of β-lactams.
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a silyl group with a pyrazole ring and phenyl substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
920984-38-9 |
|---|---|
Fórmula molecular |
C17H20N2Si |
Peso molecular |
280.44 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C17H20N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clave InChI |
QJCUUVBHYDPZGW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=NN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
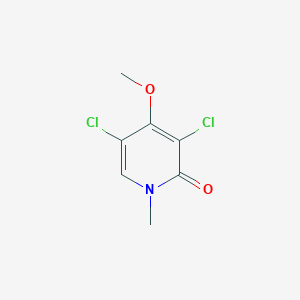
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
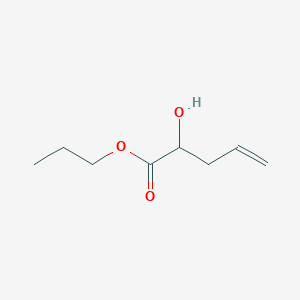
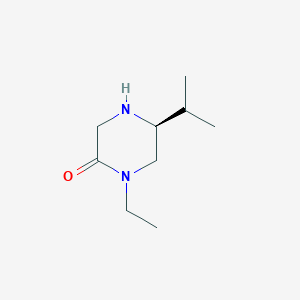
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
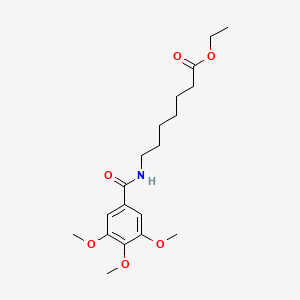
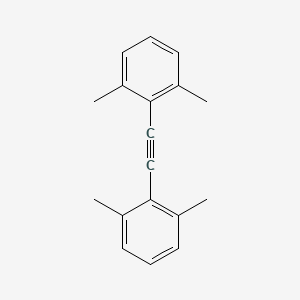
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
